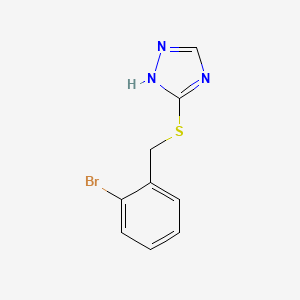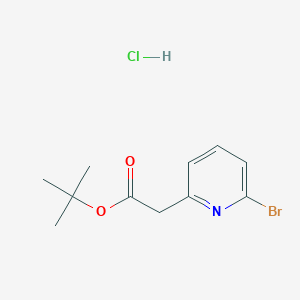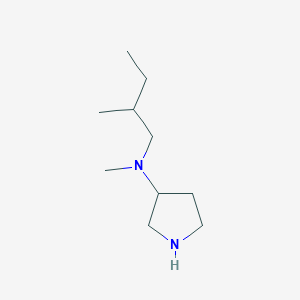![molecular formula C11H15BrN2O5 B13515683 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid is a synthetic organic compound that features a brominated oxazole ring and a tert-butoxycarbonyl-protected amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Bromination: The oxazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amino Acid Coupling: The brominated oxazole is coupled with a protected amino acid, such as tert-butoxycarbonyl-protected amino acid, using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the oxazole ring or the amino acid moiety.
Reduction: Reduction reactions may target the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom on the oxazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid is used as a building block for the synthesis of more complex molecules. Its brominated oxazole ring makes it a versatile intermediate for various organic transformations.
Biology
In biological research, this compound may be used to study enzyme interactions, protein modifications, or as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to the compound’s unique structure.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chloro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
- 3-(3-Fluoro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
- 3-(3-Iodo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
Uniqueness
The uniqueness of 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid lies in its brominated oxazole ring, which can undergo specific reactions that other halogenated analogs may not. This makes it a valuable compound for targeted synthetic applications and research studies.
Propiedades
Fórmula molecular |
C11H15BrN2O5 |
|---|---|
Peso molecular |
335.15 g/mol |
Nombre IUPAC |
3-(3-bromo-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H15BrN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h5,7H,4H2,1-3H3,(H,13,17)(H,15,16) |
Clave InChI |
CYSTWSJABAYJJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=NO1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)

![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)



![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)




